
Dexrazoxanhydrochlorid
Übersicht
Beschreibung
Dexrazoxane hydrochloride is a cardioprotective agent primarily used to mitigate the cardiotoxic effects of anthracycline chemotherapy drugs such as doxorubicin and daunorubicin . It was discovered by Eugene Herman in 1972 and has since been used in clinical settings to protect the heart from damage caused by these potent chemotherapeutic agents .
Wissenschaftliche Forschungsanwendungen
Prevention of Cardiotoxicity
Dexrazoxane hydrochloride is primarily utilized to prevent cardiotoxicity associated with anthracycline chemotherapy. It is FDA-approved for use in women with metastatic breast cancer who have received high cumulative doses of doxorubicin (≥300 mg/m²) and require further treatment. Clinical trials have shown that dexrazoxane significantly reduces the incidence of heart failure and other serious cardiovascular outcomes in these patients .
Clinical Findings:
- A study involving pediatric patients indicated that dexrazoxane did not adversely affect long-term mortality or increase the risk of second cancers while significantly reducing serious cardiovascular events .
- In adult populations, dexrazoxane has been shown to decrease the likelihood of cardiac complications after anthracycline administration .
Management of Extravasation Injuries
Dexrazoxane is also indicated for treating extravasation injuries caused by anthracyclines. When chemotherapy agents leak from veins into surrounding tissues, they can cause severe damage. Dexrazoxane is administered intravenously within 6 hours post-extravasation to mitigate tissue injury. The recommended dosing schedule includes an initial dose followed by additional doses at 48 and 72 hours .
Clinical Findings:
- Studies have demonstrated that early administration of dexrazoxane significantly reduces tissue damage from extravasation, leading to better recovery outcomes for patients .
Pediatric Cancer Trials
A notable clinical trial (P9404) evaluated the long-term outcomes of children with acute lymphoblastic leukemia treated with dexrazoxane during doxorubicin therapy. The trial included 1,308 participants and followed them for over 16 years. Results indicated that dexrazoxane did not increase the risk of cardiovascular mortality or second malignancies compared to controls without dexrazoxane .
Adult Breast Cancer Studies
In adult populations, dexrazoxane has been studied extensively for its cardioprotective effects in women undergoing treatment for metastatic breast cancer. A meta-analysis revealed a significant reduction in heart failure rates among those receiving dexrazoxane compared to those who did not receive it during chemotherapy regimens involving doxorubicin .
Summary of Research Findings
Application | Population | Key Findings |
---|---|---|
Prevention of Cardiotoxicity | Adult women with breast cancer | Reduced incidence of heart failure; no increase in second cancers |
Management of Extravasation | Pediatric and adult patients | Significant reduction in tissue damage from extravasation |
Long-term Outcomes | Pediatric cancer survivors | No adverse impact on mortality or second cancer risk |
Wirkmechanismus
Target of Action
Dexrazoxane hydrochloride primarily targets Topoisomerase II (Top II) . Top II is an enzyme that plays a crucial role in DNA replication and transcription, chromosome segregation, and cell cycle progression .
Mode of Action
Dexrazoxane is a strong catalytic inhibitor of Topoisomerase II . It is also a cyclic derivative of EDTA that readily penetrates cell membranes . It is believed to inhibit the formation of a toxic iron-anthracycline complex , thus preventing site-specific oxidative stress on cardiac tissue .
Biochemical Pathways
Dexrazoxane exerts its cardioprotective effects by interfering with iron-mediated free radical generation, which is thought to be responsible for anthracycline-induced cardiotoxicity . It also protects against doxorubicin-induced depolarization of the myocyte mitochondrial membrane .
Pharmacokinetics
Dexrazoxane is a prodrug that is hydrolyzed to an iron chelating EDTA-type structure . It is water-soluble and can be administered intravenously . .
Result of Action
The primary result of Dexrazoxane’s action is the reduction of cardiomyopathy associated with doxorubicin administration in patients with metastatic breast cancer . It provides effective primary cardioprotection against anthracycline-induced cardiotoxicity without reducing anthracycline activity .
Action Environment
The efficacy and stability of Dexrazoxane can be influenced by various environmental factors. For instance, the IV administration of Dexrazoxane is in acidic condition with HCl adjusting the pH . .
Biochemische Analyse
Biochemical Properties
Dexrazoxane hydrochloride has two potential pharmacological activities: it is a prodrug that is hydrolyzed to an iron chelating EDTA-type structure, and it is also a strong inhibitor of topoisomerase II . The anthracycline doxorubicin is able to be reductively activated to produce damaging reactive oxygen species and iron-dependent cellular damage .
Cellular Effects
Dexrazoxane hydrochloride exerts significant cardioprotective effects. It improves left ventricular function, cardiac output, and cardiomyopathy score . Laboratory studies suggest that dexrazoxane is converted intracellularly to a ring-opened chelating agent that chelates to free iron and interferes with iron-mediated free radical generation . This is thought to be responsible, in part, for anthracycline-induced cardiomyopathy .
Molecular Mechanism
Dexrazoxane hydrochloride appears to inhibit the formation of a toxic iron-anthracycline complex . This is achieved by its conversion intracellularly to a ring-opened bidentate chelating agent that binds to free iron, thereby interfering with iron-mediated free radical generation . This mechanism is thought to be responsible for the cardioprotective effects of dexrazoxane hydrochloride .
Temporal Effects in Laboratory Settings
Dexrazoxane hydrochloride has shown sustained cardioprotective effects beyond the treatment period . It appears to regulate the activation of the Akt and Erk signaling pathways over time in the course of doxorubicin-induced cardiomyopathy .
Dosage Effects in Animal Models
The effects of dexrazoxane hydrochloride vary with different dosages in animal models . It has been shown to reduce or prevent various toxicities, including doxorubicin toxicity, daunorubicin toxicity, and others .
Metabolic Pathways
Dexrazoxane hydrochloride is metabolized by the enzyme dihydropyrimidine amidohydrolase in the liver and kidney to active metabolites that are capable of binding to metal ions .
Transport and Distribution
Following a rapid distributive phase, dexrazoxane hydrochloride reaches post-distributive equilibrium within two to four hours . The estimated steady-state volume of distribution of dexrazoxane hydrochloride suggests its distribution primarily in the total body water .
Subcellular Localization
Dexrazoxane hydrochloride readily penetrates cell membranes . It is converted intracellularly to a ring-opened chelating agent that interferes with iron-mediated oxygen free radical generation . This suggests that dexrazoxane hydrochloride may localize in areas of the cell where free iron is present.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of dexrazoxane hydrochloride involves several key steps. The process begins with 1,2-propane diamine as the initial raw material. This compound undergoes resolution to obtain the hydrochloride of (S)-1,2-propane diamine. This intermediate is then condensed with bromoacetate to form (S)-1,2-diaminopropane-tetraacetate. Finally, dexrazoxane is synthesized using amide as an ammonia source .
Industrial Production Methods: In industrial settings, the synthesis of dexrazoxane hydrochloride follows a similar route but is optimized for large-scale production. The process involves the use of large reaction flasks, temperature control, and purification steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dexrazoxanhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Hydrolyse und Chelatbildung. Es wird zu einer Eisen-chelatbildenden EDTA-artigen Struktur hydrolysiert, die für seine kardioprotektiven Eigenschaften entscheidend ist .
Häufige Reagenzien und Bedingungen: Die Hydrolyse von this compound erfolgt typischerweise in Gegenwart von Wasser und unter sauren Bedingungen. Die Chelatbildungsreaktion beinhaltet die Bindung von Eisenionen, was dazu beiträgt, die Bildung toxischer Eisen-Anthracyclin-Komplexe zu verhindern .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Hydrolyse von this compound gebildet wird, ist eine EDTA-artige Struktur, die Eisenionen effektiv chelatiert. Dieses Produkt ist für die Fähigkeit der Verbindung verantwortlich, Kardiotoxizität zu mindern .
Vergleich Mit ähnlichen Verbindungen
Razoxane: The racemic mixture of dexrazoxane, used as an anticancer agent.
EDTA: A well-known chelating agent used in various applications, including medicine and industry.
Uniqueness: Dexrazoxane hydrochloride is unique in its dual mechanism of action, combining iron chelation and topoisomerase II inhibition. This dual action makes it particularly effective in protecting against anthracycline-induced cardiotoxicity without compromising the efficacy of the chemotherapy .
Biologische Aktivität
Dexrazoxane hydrochloride, known by its brand name Zinecard, is primarily recognized for its cardioprotective properties, particularly in patients undergoing treatment with anthracycline chemotherapy agents such as doxorubicin. This compound has garnered attention due to its dual role as a topoisomerase II inhibitor and an intracellular ion chelator , which contributes to its biological efficacy.
Dexrazoxane acts through several mechanisms:
- Topoisomerase II Inhibition : It inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the interface between ATPase promoters, dexrazoxane effectively reduces the enzyme's activity, which is essential in cancer cell proliferation .
- Iron Chelation : As a cyclic derivative of EDTA, dexrazoxane chelates iron ions, decreasing the formation of reactive oxygen species (ROS) that contribute to cardiotoxicity associated with anthracyclines. This chelation process is believed to mitigate oxidative stress in cardiac tissues, thereby protecting against anthracycline-induced cardiomyopathy .
- Activation of Survival Pathways : Dexrazoxane has been shown to activate the PI3K/Akt survival pathway, further enhancing its cardioprotective effects by promoting cell survival in the presence of oxidative stress .
Cardioprotection in Adults and Children
Recent meta-analyses have demonstrated that dexrazoxane significantly reduces the risk of clinical heart failure in adults treated with anthracyclines. The relative risk (RR) for heart failure was found to be 0.22 (95% CI 0.11 to 0.43) across several studies involving 1221 adults . In pediatric populations, while some studies indicated a potential benefit, the evidence remains less robust, with a RR of 0.20 (95% CI 0.01 to 4.19) suggesting no significant difference in heart failure risk .
Case Studies and Trials
- Cardiotoxicity Prevention : In a clinical trial involving adults receiving doxorubicin, dexrazoxane was associated with decreased markers of myocardial injury compared to control groups . This study highlights the compound's potential in preventing cardiotoxicity without adversely affecting tumor response rates or overall survival.
- Secondary Malignancies : Concerns have been raised regarding the potential for dexrazoxane to increase the risk of secondary malignancies, particularly in children. However, no significant evidence has been found linking dexrazoxane use in adults to increased cancer risk .
Pharmacokinetics
Dexrazoxane is administered intravenously and has complete bioavailability upon administration. Its pharmacokinetic profile includes:
- Volume of Distribution : Ranges from 9 to 22.6 L/m².
- Protein Binding : Very low (< 2%).
- Metabolism : Hydrolyzed by dihydropyrimidine amidohydrolase in the liver and kidneys.
- Elimination Half-life : Approximately 2.5 hours.
- Clearance Rates : Varies based on dosages used in combination with doxorubicin .
Summary Table of Key Findings
Aspect | Details |
---|---|
Chemical Name | 4-[(2S)-2-(3,5-Dioxopiperazin-1-yl)propyl]piperazine-2,6-dione hydrochloride |
Mechanism of Action | Topoisomerase II inhibition; Iron chelation; PI3K/Akt pathway activation |
Cardiotoxicity Prevention | RR for heart failure in adults: 0.22; Pediatric studies show mixed results |
Pharmacokinetics | Bioavailability: IV; Half-life: 2.5 hours; Clearance: Varies based on dosage |
Concerns | Potential increased risk of secondary malignancies in children |
Eigenschaften
IUPAC Name |
4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFMNMPSIYHKDN-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164152 | |
Record name | Dexrazoxane hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149003-01-0, 1263283-43-7 | |
Record name | Cardioxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149003-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexrazoxane hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149003010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexrazoxane hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263283437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexrazoxane hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXRAZOXANE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5346058Q7S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.